![molecular formula C11H14O4 B1329420 2',4',5'-Trimethoxyacetophenone CAS No. 1818-28-6](/img/structure/B1329420.png)
2',4',5'-Trimethoxyacetophenone
Overview
Description
2',4',5'-Trimethoxyacetophenone, also known as 2’,4’,5’-trimethoxyacetophenone, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of three methoxy groups attached to the benzene ring, which significantly influence its chemical and physical properties .
Preparation Methods
The synthesis of 2',4',5'-Trimethoxyacetophenone typically involves the acylation of benzoic acid with trimethoxybenzene under acidic conditions . One common method includes the reaction of benzoic acid and trimethoxybenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the desired product . Industrial production methods may involve similar acylation reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2',4',5'-Trimethoxyacetophenone undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- Structure : The compound features three methoxy groups at the 2', 4', and 5' positions on the acetophenone backbone, which significantly influences its reactivity and biological activity.
Chemistry
2',4',5'-Trimethoxyacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its chemical versatility allows it to undergo several transformations:
- Oxidation : Converts to 3',4',5'-trimethoxybenzoic acid.
- Reduction : Forms 3',4',5'-trimethoxyphenylethanol.
- Substitution Reactions : Can yield various substituted derivatives depending on the nucleophile used.
This compound's unique positioning of methoxy groups enhances its reactivity compared to similar compounds, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to induce G2/M phase cell cycle arrest in breast cancer cells .
- Mechanism of Action : The compound interacts with tubulin, competing for the colchicine binding site, which disrupts microtubule formation essential for cell division. This mechanism leads to mitotic arrest and impacts cell viability.
Medicine
The therapeutic potential of this compound is under investigation:
- Targeting Molecular Pathways : It has been studied for its ability to interfere with specific molecular targets, including enzymes like aromatase and topoisomerase-II, which are crucial in cancer progression.
- Development of Therapeutics : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases, particularly cancers.
Industrial Applications
Beyond research, this compound finds applications in:
- Agrochemicals : Used in the formulation of pesticides and herbicides due to its chemical properties.
- Dyes and Pigments : Its ability to form stable colored compounds makes it useful in dye production .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against human breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through specific signaling pathways .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 12.5 | Induces apoptosis via caspase activation |
Compound B | 15.0 | Inhibits cell cycle progression at G2/M phase |
Case Study 2: Synthesis of Substituted Derivatives
Research focused on synthesizing various substituted derivatives of this compound highlighted its versatility as a precursor for creating novel compounds with enhanced biological activities. The study explored different nucleophiles and reaction conditions to optimize yields.
Reaction Type | Product | Yield (%) |
---|---|---|
Oxidation | Trimethoxybenzoic acid | 85 |
Reduction | Trimethoxyphenylethanol | 90 |
Mechanism of Action
The mechanism of action of 2',4',5'-Trimethoxyacetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets[6][6]. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access[6][6]. Additionally, it may interfere with signaling pathways by modulating protein-protein interactions[6][6].
Comparison with Similar Compounds
2',4',5'-Trimethoxyacetophenone can be compared with other similar compounds such as:
Ethanone, 1-(2,4,5-trimethylphenyl)-: This compound has methyl groups instead of methoxy groups, which affects its reactivity and physical properties.
Ethanone, 1-(2,4-dimethoxyphenyl)-: Lacking one methoxy group, this compound exhibits different chemical behavior and applications.
Ethanone, 1-(2,5-dimethoxyphenyl)-: Similar to the previous compound, the absence of one methoxy group alters its properties and uses.
This compound stands out due to the presence of three methoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions .
Biological Activity
2',4',5'-Trimethoxyacetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features three methoxy groups (-OCH₃) attached to the phenyl ring, which enhances its lipophilicity and biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, and oxygen.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cell lines, including colorectal cancer cells (DLD-1 and HCT116) by affecting key signaling pathways such as NF-κB and STAT3 .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is crucial for cancer treatment. For instance, it reduces the expression of anti-apoptotic proteins like Bcl-xl in treated cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its structure allows it to disrupt microbial membranes, leading to cell death. This activity is particularly noted in studies involving both gram-positive and gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Signal Transduction Pathway Modulation : It modulates key signaling pathways involved in cell survival and proliferation, such as NF-κB and Nrf2 .
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .
- Interaction with Cellular Targets : Its methoxy groups enhance interactions with various biological targets, improving its efficacy as a therapeutic agent.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibits NF-κB and STAT3; induces apoptosis | |
Antimicrobial | Disrupts microbial membranes | |
Cytotoxicity | Induces ROS production |
Case Studies
- Colorectal Cancer Study : A study investigated the effects of this compound on DLD-1 colorectal cancer cells. Results showed a significant decrease in cell viability and induction of apoptosis through modulation of the NF-κB pathway .
- Antimicrobial Efficacy : In vitro tests against various bacterial strains showed that this compound effectively inhibited growth, indicating its potential as a natural antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into similar compounds revealed that the presence of multiple methoxy groups correlates with enhanced biological activity, suggesting that modifications to the structure could lead to improved therapeutic agents .
Properties
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMBHHLVSFJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061995 | |
Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-28-6 | |
Record name | 2,4,5-Trimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,5-Trimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Trimethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4,5-trimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.758 | |
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Record name | 2,4,5-TRIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8G31M1PRD | |
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Synthesis routes and methods
Procedure details
Q1: What is the origin and general toxicity of Ethanone, 1-(2,4,5-trimethoxyphenyl)-?
A1: Ethanone, 1-(2,4,5-trimethoxyphenyl)- was isolated from the dichloromethane extract of the stem bark of Pachypodanthium staudtii, along with 2,4,5-trimethoxybenzaldehyde. The general toxicity of this compound, determined using the brine shrimp lethality bioassay, was found to be LC50 = 80.5 μg/mL [].
Q2: What spectroscopic techniques were used to characterize Ethanone, 1-(2,4,5-trimethoxyphenyl)-?
A2: Researchers utilized a combination of 1D and 2D NMR techniques to elucidate the structure of Ethanone, 1-(2,4,5-trimethoxyphenyl)-. The analyses included:
- NOESY: Determined spatial proximity between protons through-space, regardless of bond connectivity [].
Q3: Are there any known synthetic routes to Ethanone, 1-(2,4,5-trimethoxyphenyl)-?
A3: While the provided research [] focuses on isolation and characterization, a related study [] explores the synthesis of various hydroxyquinol derivatives. Although not directly synthesizing Ethanone, 1-(2,4,5-trimethoxyphenyl)-, the paper discusses the reactivity of similar compounds like 1-(2,4,5-trimethoxyphenyl)butane-1,3-dione (VII) and their potential applications in synthesizing complex molecules. This information could offer insights into potential synthetic routes for Ethanone, 1-(2,4,5-trimethoxyphenyl)-.
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